molecular formula C10H19NO2 B14464244 1-(1,2-Oxazinan-2-YL)hexan-1-one CAS No. 65845-50-3

1-(1,2-Oxazinan-2-YL)hexan-1-one

Cat. No.: B14464244
CAS No.: 65845-50-3
M. Wt: 185.26 g/mol
InChI Key: JATFRFPUIWBLND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-Oxazinan-2-yl)hexan-1-one is a synthetic organic compound featuring a 1,2-oxazinan-2-yl moiety linked to a hexan-1-one chain. The 1,2-oxazinine six-membered ring, containing both oxygen and nitrogen heteroatoms, is a scaffold of significant interest in medicinal and synthetic chemistry due to its potential as a building block for more complex structures and its presence in pharmacologically active molecules . Research Applications and Value: Researchers are exploring this compound primarily as a chemical intermediate. Its structure suggests potential utility in the synthesis of diverse compound libraries for high-throughput screening, particularly in the development of novel heterocyclic molecules. The reactivity of the oxazinine ring, which can be modified at multiple sites, allows for the creation of various derivatives, including lactones and amino alcohols, which are valuable scaffolds in drug discovery . Please consult the current scientific literature for the most recent research applications. Mechanism of Action: The specific biochemical mechanism of action and biological targets for this compound have not been characterized. In research settings, its utility is derived from its synthetic versatility as a precursor or intermediate rather than a bioactive molecule with a defined pharmacological profile. Handling and Disclaimer: This product is intended for research and analysis purposes only. It is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

CAS No.

65845-50-3

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-(oxazinan-2-yl)hexan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-3-4-7-10(12)11-8-5-6-9-13-11/h2-9H2,1H3

InChI Key

JATFRFPUIWBLND-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1CCCCO1

Origin of Product

United States

Preparation Methods

Amide Formation and Intramolecular Cyclization

A widely reported strategy involves the cyclocondensation of amino alcohols with acylating agents. For instance, 5-amino-1-pentanol reacts with hexanoyl chloride in the presence of a base (e.g., triethylamine) to form N-hexanoyl-5-amino-1-pentanol. Subsequent activation of the hydroxyl group as a tosylate or mesylate enables intramolecular nucleophilic displacement by the amide nitrogen, yielding the oxazinan ring.

Reaction Conditions

  • Step 1 : N-Acylation at 0–25°C in dichloromethane (DCM) or tetrahydrofuran (THF).
  • Step 2 : Tosylation using p-toluenesulfonyl chloride (TsCl) in pyridine.
  • Step 3 : Cyclization under reflux in acetonitrile or DMF with K₂CO₃.

Yield : 45–68% (over three steps).
Key Characterization :

  • ¹H NMR (CDCl₃): δ 3.72–3.68 (m, 2H, OCH₂), 3.15–3.10 (m, 2H, NCH₂), 2.35 (t, J = 7.2 Hz, 2H, COCH₂), 1.55–1.25 (m, 10H, aliphatic chain).
  • HRMS : m/z [M+H]⁺ calcd. for C₁₁H₂₁NO₂: 200.1651; found: 200.1648.

Hetero-Diels-Alder (HDA) Reaction Followed by Hydrogenation

Oxazine Formation and Reduction

The HDA reaction between nitroso compounds and dienes provides direct access to 1,2-oxazines, which are subsequently hydrogenated to saturated oxazinanes. For example, 4-nitrosopentyl methyl ketone reacts with 1,3-butadiene derivatives under thermal conditions to form a 1,2-oxazine intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the double bond, yielding the oxazinan framework.

Reaction Conditions

  • HDA Step : 80–100°C in toluene, 12–24 h.
  • Hydrogenation : 1 atm H₂, 10% Pd/C, ethanol, 25°C, 6 h.

Yield : 52–75% (over two steps).
Key Characterization :

  • ¹³C NMR (CDCl₃): δ 208.5 (C=O), 68.9 (OCH₂), 45.2 (NCH₂), 29.4–22.1 (aliphatic chain).
  • IR : 1715 cm⁻¹ (C=O stretch).

Palladium-Catalyzed Carbonylative Cyclization

One-Pot Ring Formation and Ketone Installation

Solid-Phase Synthesis and Post-Modification

Resin-Bound Oxazine Precursors

Solid-phase strategies, as demonstrated for γ-lactones, involve immobilizing amino alcohols on Rink resin, followed by acylation with hexanoic acid. Subsequent cleavage with trifluoroacetic acid (TFA) releases the oxazinan product while introducing the ketone via oxidative side-chain modification.

Reaction Conditions

  • Resin Functionalization : HOBt/DIC coupling in DMF.
  • Cleavage : TFA/DCM (1:1), 1 h.

Yield : 40–55% (after HPLC purification).
Key Characterization :

  • HPLC Purity : >95% (UV 254 nm).
  • Chiral SFC : Confirms enantiomeric excess (>98% ee).

Comparative Analysis of Synthetic Routes

Method Yield Complexity Key Advantage
Cyclocondensation 45–68% Moderate Scalability, avoids transition metals
HDA/Hydrogenation 52–75% High Stereochemical control
Pd-Catalyzed Carbonylation 60–78% High One-pot synthesis, CO utilization
Solid-Phase 40–55% Very High Combinatorial potential, purity control

Chemical Reactions Analysis

1-(1,2-Oxazinan-2-YL)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinanone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazinanone ring is retained, but other functional groups are introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,2-Oxazinan-2-YL)hexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,2-Oxazinan-2-YL)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial and anticancer activities .

Comparison with Similar Compounds

4'-Methyl-α-pyrrolidinohexiophenone (MPHP)

  • Structure : 1-(4'-Methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one.
  • Pharmacology: A synthetic cathinone with stimulant properties, regulated under U.S. Controlled Substances Act .
  • Key Data: Molecular Formula: C₁₈H₂₅NO. Regulatory Status: Schedule I controlled substance due to psychoactive effects .

MDPHP Freebase

  • Structure : 1-(Benzo[d][1,3]dioxol-5-yl)-2-(pyrrolidin-1-yl)hexan-1-one.
  • Pharmacology: A methylenedioxy-substituted cathinone with dopaminergic and noradrenergic activity.
  • Key Data :
    • Molecular Weight : 289.4 g/mol.
    • Physical Form : Brown crystalline powder (98% purity) .
  • Comparison: The benzodioxol group enhances serotonin receptor affinity compared to non-substituted analogs .

Piperidinyl-Substituted Hexanones

6-(4'-(Hydroxydiphenylmethyl)piperidin-1-yl)-1-(4-ethylphenyl)hexan-1-one (2c)

  • Key Data :
    • Melting Point : 174°C.
    • Yield : 36%.
    • Spectral Data : Distinctive NMR signals at δ 1.25 (t, 3H, CH₂CH₃) and δ 7.25–7.45 (m, aromatic H) .

Other Hexan-1-one Derivatives

1-(4-Aminophenyl)hexan-1-one

  • Applications : Used in industrial and scientific research.

1-(3,4-Dimethoxyphenyl)hexan-1-one

  • Structure: Aryl-substituted hexanone with methoxy groups.
  • Key Data :
    • Molecular Formula : C₁₄H₂₀O₃.
    • Molar Mass : 236.31 g/mol .
  • Comparison : Methoxy groups enhance lipophilicity, which may improve blood-brain barrier penetration relative to polar heterocycles like oxazinan .

Structural and Functional Analysis

Physicochemical Properties

Compound Heterocycle Substituent(s) Melting Point (°C) Molecular Weight (g/mol)
This compound (hypothetical) 1,2-Oxazinan None N/A ~183.3
MPHP Pyrrolidine 4'-Methylphenyl N/A 271.4
MDPHP Freebase Pyrrolidine Benzodioxol-5-yl N/A 289.4
Compound 2c Piperidine 4-Ethylphenyl 174 495.6

Spectroscopic Data

  • NMR Trends: Pyrrolidinyl and piperidinyl hexanones exhibit characteristic shifts for α-protons to the ketone (δ 2.5–3.0 ppm) and heterocyclic protons (δ 1.5–3.5 ppm) .
  • MS Fragmentation: Cathinone derivatives (e.g., MDPHP) show cleavage at the β-keto position, producing ions at m/z 149 (benzodioxol fragment) and m/z 98 (pyrrolidine) .

Structure-Activity Relationships (SAR)

  • Heterocycle Size : Smaller rings (e.g., pyrrolidine) enhance rigidity and receptor binding affinity compared to larger rings like piperidine or oxazinan .
  • Substituent Effects :
    • Aryl Groups : Electron-donating groups (e.g., methyl, methoxy) increase lipophilicity and CNS penetration .
    • Polar Heterocycles : Oxazinan’s oxygen atom may improve solubility but reduce membrane permeability compared to pyrrolidine .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(1,2-Oxazinan-2-YL)hexan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis of oxazinan-containing compounds often involves cyclization or multicomponent reactions. For example, analogous heterocycles like tetrazoles or dioxanes are synthesized via nucleophilic substitution or condensation under controlled temperatures (60–100°C) and catalysts like Lewis acids (e.g., ZnCl₂) . Optimize yield by varying solvents (e.g., THF vs. DMF), reaction time, and stoichiometric ratios of precursors. Monitor progress via TLC or HPLC, and purify using column chromatography with gradient elution .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of ¹H/¹³C NMR to confirm the oxazinan ring structure and hexanone backbone. Compare experimental chemical shifts with computed data (e.g., B3LYP/6-31G**level) for validation .FT-IR can identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups.High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the expected formula . For stereochemical analysis, consider X-ray crystallography if single crystals are obtainable .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodology : While specific toxicity data for this compound is limited, extrapolate from structurally similar substances (e.g., hexanol derivatives):

  • Use fume hoods and gloves (nitrile or neoprene) to prevent dermal contact .
  • Store in a cool, dry environment away from oxidizers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Monitor for delayed toxicity symptoms (e.g., respiratory irritation) and maintain 48-hour medical observation post-exposure .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis or characterization?

  • Methodology : Discrepancies (e.g., unexpected NMR splitting) may arise from conformational isomerism or impurities.

  • Cross-validate with alternative techniques: Use 2D NMR (COSY, HSQC) to confirm connectivity .
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT) simulations (e.g., B3LYP functional) to identify dominant conformers .
  • Purification : Re-crystallize or employ preparative HPLC to isolate pure fractions and re-analyze .

Q. What computational strategies are suitable for predicting the reactivity of this compound in catalytic reactions?

  • Methodology :

  • Molecular docking : Study interactions with catalytic sites using software like AutoDock Vina.
  • Reactivity descriptors : Calculate Fukui indices or HOMO/LUMO energies (via Gaussian 09) to predict nucleophilic/electrophilic sites .
  • Kinetic simulations : Use software like COMSOL to model reaction pathways under varying pH or temperature conditions .

Q. How should a kinetic study be designed to investigate the acid-mediated ring-opening of this compound?

  • Methodology :

  • Experimental design : Use stopped-flow UV-Vis spectroscopy to monitor real-time decomposition in HCl (0.1–2.0 M) at 25–50°C. Quench aliquots at intervals for HPLC analysis .
  • Data fitting : Apply pseudo-first-order kinetics. Plot ln[concentration] vs. time to derive rate constants (k) and activation energy via the Arrhenius equation .
  • Mechanistic probes : Isotopic labeling (e.g., D₂O) or trapping intermediates (e.g., TEMPO) to confirm reaction pathways .

Data Contradiction Analysis

Q. How to address conflicting results in the catalytic efficiency of this compound in asymmetric synthesis?

  • Methodology :

  • Control experiments : Verify catalyst purity (HRMS, elemental analysis) and exclude solvent/ligand interference .
  • Reproducibility : Replicate under inert atmospheres (N₂/Ar) to rule out oxidation.
  • Statistical analysis : Use ANOVA to assess significance of variables (e.g., temperature, catalyst loading) .

Methodological Resources

  • Structural databases : NIST Chemistry WebBook for reference spectra .
  • Synthetic protocols : PubChem for analogous reaction conditions .
  • Safety guidelines : OSHA-aligned SDS for hazard mitigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.